2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

2-((4-(Furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine (CAS 2098046-82-1) is a heterocyclic small molecule with the molecular formula C13H17N3O and a molecular weight of 231.29 g/mol. It features a piperidine core N-alkylated with a 4-(furan-3-yl)-1H-pyrazole moiety.

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
CAS No. 2098046-82-1
Cat. No. B1483554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine
CAS2098046-82-1
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CN2C=C(C=N2)C3=COC=C3
InChIInChI=1S/C13H17N3O/c1-2-5-14-13(3-1)9-16-8-12(7-15-16)11-4-6-17-10-11/h4,6-8,10,13-14H,1-3,5,9H2
InChIKeyBXNYHXVTJMOCEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-(Furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine (CAS 2098046-82-1): Structural Profile and Procurement-Relevant Baseline


2-((4-(Furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine (CAS 2098046-82-1) is a heterocyclic small molecule with the molecular formula C13H17N3O and a molecular weight of 231.29 g/mol [1]. It features a piperidine core N-alkylated with a 4-(furan-3-yl)-1H-pyrazole moiety. This scaffold places it within the broader furan-pyrazole piperidine chemotype, which has been investigated for Akt1 kinase inhibition and antiproliferative activity in cancer cell lines [2]. The compound is typically supplied as a research-grade intermediate with a purity of approximately 95% [1].

Why 2-((4-(Furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine Cannot Be Interchanged with Isomeric Piperidine Regioisomers


Within the furan-pyrazole piperidine class, the position of the methylene bridge on the piperidine ring critically determines 3D conformation and pharmacophoric geometry. The 2-substituted piperidine regioisomer (CAS 2098046-82-1) places the basic amine in a distinct spatial relationship to the furan-pyrazole warhead compared to the 3-substituted (CAS not publicly verified) or 4-substituted analogs (e.g., CAS 2097987-17-0) [1]. In computational docking models of related furan-pyrazole piperidines, the piperidine nitrogen acts as a cationic anchor, and its position dictates whether the ligand spans the orthosteric site of the target [2]. QSAR models derived on this subset show that subtle shifts in substitution pattern lead to meaningful changes in predicted IC50 values through altered 2D and 3D autocorrelation descriptors [3]. Therefore, generic substitution with a 3- or 4-substituted isomer is not scientifically valid when the objective is structure-activity relationship (SAR) continuity.

Quantitative Evidence Guide: Selecting 2-((4-(Furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine Over Closest Analogs


Regioisomeric Differentiation: 2-Substituted Piperidine vs. 3- and 4-Substituted Analogs for Conformational Control

The target compound is the only commercially characterized furan-pyrazole-piperidine bearing the methylene linker at the 2-position of the piperidine ring. The 3-substituted and 4-substituted regioisomers are distinct chemical entities with different CAS numbers [1]. In a 2015 computational study of a related piperidinyl-pyrazole series, the 2-substitution pattern positioned the piperidine cationic nitrogen to form a salt bridge within the orthosteric binding pocket, a contact that was sterically inaccessible to the 3- and 4-substituted variants [2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Predicted Physicochemical Advantages: Computed Lipophilicity and Polar Surface Area for CNS Drug Design

2-((4-(Furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine exhibits a computed XLogP3 of 1.3 and a topological polar surface area (TPSA) of 43 Ų [1]. These values fall within the favorable range for CNS drug candidates (XLogP = 1–4, TPSA < 90 Ų) and are notably lower than those of the sulfonamide-containing analog N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, which has a TPSA exceeding 100 Ų and a molecular weight of 382.5 g/mol [2].

CNS Drug Discovery Physicochemical Property Optimization Blood-Brain Barrier Penetration

Class-Level Kinase Inhibition: Furan-Pyrazole Piperidines Demonstrate Akt1 and Antiproliferative Activity

A subset of furan-pyrazole piperidine derivatives, which includes the core scaffold of the target compound, was evaluated for Akt1 inhibitory activity and in vitro antiproliferative effects. The published QSAR models report robust external validation metrics (r² = 0.742–0.832, Q²LOO = 0.684–0.796, RMSE = 0.247–0.299), confirming the link between scaffold structure and biological activity [1]. The compounds demonstrated antiproliferative activity against OVCAR-8 ovarian carcinoma and HCT116 colon cancer cell lines; the most potent analog in the series, M64, was advanced as an in vivo antitumor lead [1]. Akt1 and Akt2 IC50 values for the class are in the nanomolar range, with ATP-competitive inhibitors like AT7867 showing Akt1 IC50 = 32 nM .

Cancer Biology Kinase Inhibition Akt1 Signaling

Fragment Suitability: Rotatable Bonds and Hydrogen Bond Donors Favor Fragment-Based Drug Discovery

With 3 rotatable bonds, 1 hydrogen bond donor, and a molecular weight of 231.29 g/mol, 2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine satisfies the 'Rule of Three' criteria for fragment-based screening (MW ≤ 300, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) [1][2]. In contrast, the ketone-linked analog 2-(Furan-3-yl)-1-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]ethanone has a molecular weight of 327.30 g/mol, exceeding the fragment threshold .

Fragment-Based Drug Discovery Ligand Efficiency Medicinal Chemistry

Optimal Deployment Scenarios for 2-((4-(Furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine in Drug Discovery and Chemical Biology


Akt1 Kinase Inhibitor Lead Optimization and SAR Expansion

Leveraging the class-level evidence of Akt1 inhibition within the furan-pyrazole piperidine chemotype [1], this compound serves as a core scaffold for systematic SAR exploration. The 2-substituted piperidine architecture can be further diversified at the piperidine nitrogen or the pyrazole C-3/C-5 positions to modulate potency and selectivity, with QSAR models available to guide iterative design [1].

CNS-Targeted Chemical Probe Development for Neuropsychiatric Indications

With an XLogP of 1.3, a TPSA of 43 Ų, and a molecular weight of 231 g/mol [2], the compound is optimally positioned for CNS drug development. Its single hydrogen bond donor and three acceptors provide sufficient interaction capacity while maintaining passive permeability, making it suitable for developing probes targeting CNS kinases or GPCRs where the piperidine nitrogen contributes to receptor engagement.

Fragment-Based Library Design and Structure-Guided Hit Identification

Fully compliant with the 'Rule of Three' (MW ≤ 300, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) [2][3], the compound is an ideal fragment for screening libraries. Its synthetic tractability allows for rapid elaboration into lead-like molecules upon identification of initial binding hits, and its 2-aminomethylpiperidine motif provides a chemically accessible vector for fragment growing.

Reference Standard for Regioisomeric Purity in Medicinal Chemistry QC

Given the documented non-interchangeability of 2-, 3-, and 4-substituted piperidine isomers in target binding [4], this compound can be used as an analytical reference standard to verify regioisomeric purity in synthetic batches, using HPLC or NMR methods. This application is critical for labs scaling up SAR hits where even minor isomer contamination would confound biological assay interpretation.

Quote Request

Request a Quote for 2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.